molecular formula C8H6Cl2OS B1442835 [(4-Chlorophenyl)thio]acetyl chloride CAS No. 7031-25-6

[(4-Chlorophenyl)thio]acetyl chloride

Cat. No.: B1442835
CAS No.: 7031-25-6
M. Wt: 221.1 g/mol
InChI Key: QPKYZVLFINTHHB-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)thio]acetyl chloride is a specialized organosulfur compound featuring a 4-chlorophenylthio group (–S–C₆H₄–Cl) attached to an acetyl chloride moiety. This structure confers unique reactivity, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. Its primary application lies in the development of bioactive molecules, particularly insecticides and heterocyclic derivatives, as demonstrated by the high aphidicidal activity of related acetamide and pyridine derivatives .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2OS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKYZVLFINTHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chlorophenyl Thiol Intermediate

The 4-chlorophenyl thiol (4-chlorobenzenethiol) is typically prepared or procured as the nucleophile. It can be synthesized by reduction of 4-chlorophenyl disulfide or by thiolation of 4-chlorophenyl derivatives.

Reaction with Chloroacetyl Chloride

The core reaction involves the nucleophilic substitution of chloroacetyl chloride by the 4-chlorophenyl thiol to yield [(4-Chlorophenyl)thio]acetyl chloride.

  • Typical Conditions:

    • Solvent: Anhydrous chloroform or dichloromethane.
    • Base: Anhydrous potassium carbonate or triethylamine as acid scavenger.
    • Temperature: Reflux or controlled heating (e.g., 50-80 °C).
    • Time: Prolonged reflux (up to 14 hours) to ensure complete reaction.
  • Procedure:

    • Equimolar amounts of 4-chlorophenyl thiol and chloroacetyl chloride are dissolved in the solvent.
    • Base is added in catalytic or stoichiometric amounts to neutralize HCl formed.
    • The mixture is refluxed under an inert atmosphere to prevent oxidation of thiol.
    • After completion, the solvent is removed under reduced pressure.
    • The residue is purified by recrystallization from methanol or ethanol.

This method is analogous to the synthesis of 2-chloroacetyl thio benzoxazole described in the literature, where 2-mercaptobenzoxazole reacts with chloroacetyl chloride in chloroform with potassium carbonate for 14 hours reflux, followed by recrystallization to yield the product with high purity.

Data Table: Typical Reaction Parameters and Outcomes

Parameter Typical Value/Condition Notes
Starting material 4-Chlorophenyl thiol (0.1 mol) Prepared or commercially obtained
Acylating agent Chloroacetyl chloride (0.1 mol) Equimolar to thiol
Solvent Anhydrous chloroform (50 mL) Dry and oxygen-free
Base Anhydrous potassium carbonate (trace) Neutralizes HCl byproduct
Temperature Reflux (~60-65 °C) Maintained for 12-14 hours
Reaction time 12-14 hours Ensures complete conversion
Work-up Vacuum removal of solvent Followed by recrystallization
Purification Recrystallization from methanol Yields pure this compound
Yield Typically 70-85% Dependent on purity of starting materials and reaction control

Comparative Notes on Alternative Methods

  • Some protocols use triethylamine instead of potassium carbonate as the base, often in solvents like dry benzene or dichloromethane, with similar yields and purity.
  • Microwave-assisted synthesis has been reported in related thioacetyl chloride preparations to reduce reaction time significantly.
  • Use of excess chloroacetyl chloride can drive the reaction to completion but requires careful removal of excess reagent.

Chemical Reactions Analysis

Types of Reactions

[(4-Chlorophenyl)thio]acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The acetyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of amides, esters, or thioesters.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Complex Molecules
[(4-Chlorophenyl)thio]acetyl chloride serves as a versatile building block in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic acyl substitution reactions, making it useful for creating more complex structures, particularly in the pharmaceutical industry.

2. Pharmaceutical Applications
The compound is employed in the development of pharmaceutical agents due to its ability to form derivatives that exhibit biological activity. For instance, derivatives synthesized from this compound have shown antimicrobial properties against various pathogens such as Staphylococcus aureus and Escherichia coli in vitro.

3. Agrochemical Development
In agrochemistry, this compound can be used to synthesize pesticides and herbicides. The chlorophenyl group enhances the biological activity of the resulting compounds, potentially improving their efficacy against agricultural pests.

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial activity of compounds synthesized from this compound. The synthesized derivatives were tested against multiple bacterial strains using the serial broth dilution method. Results indicated that several derivatives exhibited significant antibacterial activity, suggesting that this compound could be pivotal in developing new antimicrobial agents.

Case Study 2: Synthesis of Hybrid Molecules
Research focused on creating hybrid molecules that combine structural fragments from known TRPV1 antagonists with components derived from this compound. These hybrids demonstrated multimodal mechanisms of action and showed promise for preclinical development in pain management and epilepsy treatment .

Comparative Analysis of Structural Derivatives

Compound NameActivity TypeActivity LevelReference
Derivative A (from this compound)AntibacterialModerate to Good
Hybrid Molecule (TRPV1 antagonist)AntiepilepticHigh
Pesticide DerivedInsecticidalEffective

Mechanism of Action

The mechanism of action of [(4-Chlorophenyl)thio]acetyl chloride involves the reactivity of the acetyl chloride group, which can undergo nucleophilic substitution reactions. The thio group can also participate in redox reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of [(4-Chlorophenyl)thio]acetyl chloride are influenced by its substituents. Below is a comparative analysis with structurally related acetyl chlorides:

Table 1: Structural and Functional Comparisons
Compound Key Substituent Reactivity Profile Primary Applications
This compound 4-Cl–Ph–S– High electrophilicity due to S and Cl Insecticide precursors, heterocycles
Chloroacetyl chloride (CAS 79-04-9) Cl– Extremely reactive, hydrolyzes rapidly Industrial synthesis, toxicant
4-Methoxyphenylacetyl chloride (CAS 4693-91-8) 4-MeO–Ph– Moderate reactivity (EDG: methoxy) Organic intermediates
2-(4-Chlorophenyl)acetyl chloride 4-Cl–Ph– Reactive acylating agent Drug synthesis (e.g., benzothiazoles)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(4-Chlorophenyl)thio]acetyl chloride, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with nucleophilic substitution between 4-chlorothiophenol and chloroacetyl chloride in anhydrous dichloromethane. Use a Schlenk line to maintain an inert atmosphere, as moisture degrades acyl chlorides . Catalytic AlCl3 (5–10 mol%) enhances electrophilicity by generating the acylium ion intermediate . Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 8:2) and purify via fractional distillation under reduced pressure (40–50°C, 0.1 mmHg). Yield optimization requires adjusting stoichiometry (1:1.2 molar ratio of thiophenol to chloroacetyl chloride) and reflux duration (4–6 hrs) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodology :

  • NMR : 1H^1H-NMR (CDCl3): δ 7.35–7.28 (d, 2H, aromatic), δ 4.10 (s, 2H, SCH2), δ 3.85 (s, 2H, COCl). 13C^{13}C-NMR: δ 168.5 (C=O), 133.2 (C-Cl), 129.4 (aromatic C), 38.5 (SCH2) .
  • IR : Strong absorbance at 1780–1800 cm1^{-1} (C=O stretch), 690 cm1^{-1} (C-S bond) .
  • Mass Spec : Molecular ion peak at m/z 218.5 (M+^+) with fragmentation at m/z 139 (loss of COCl) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use a fume hood, nitrile gloves, and chemical-resistant aprons. Store under nitrogen in amber glass bottles at 2–8°C. Quench spills with dry sodium bicarbonate to neutralize HCl gas . Monitor air quality for HCl vapors (permissible exposure limit: 5 ppm) using real-time gas sensors .

Advanced Research Questions

Q. How does the electrophilic reactivity of this compound compare to other acyl chlorides in Friedel-Crafts acylation?

  • Methodology : Compare reaction kinetics using benzene derivatives (e.g., toluene vs. anisole) under identical AlCl3-catalyzed conditions. Quantify rate constants via UV-Vis monitoring of product formation. The electron-withdrawing 4-chlorophenylthio group reduces electrophilicity by 15–20% compared to acetyl chloride, requiring higher catalyst loadings (15 mol% AlCl3) to achieve comparable yields . Computational DFT studies (B3LYP/6-31G*) show decreased electron density at the carbonyl carbon (NPA charge: +0.52 vs. +0.68 for acetyl chloride) .

Q. What statistical approaches resolve contradictions in reported yields for this compound-mediated esterifications?

  • Methodology : Apply multivariate regression to analyze variables: solvent polarity (logP), temperature, and nucleophile pKa. Studies showing <50% yields often use protic solvents (e.g., ethanol), leading to competitive hydrolysis. A DOE (Design of Experiments) model identifies anhydrous THF (dielectric constant 7.5) as optimal, improving yields to 78–85% . Contradictions arise from unaccounted trace moisture; Karl Fischer titration ensures solvent dryness (<50 ppm H2O) .

Q. Can QSPR models predict the solubility and stability of this compound in novel solvent systems?

  • Methodology : Train a QSPR model using descriptors like Hansen solubility parameters (δD, δP, δH) and molecular volume. Validate with experimental solubility data in ionic liquids (e.g., [BMIM][PF6]) vs. traditional solvents. Neural networks predict logS values within ±0.3 accuracy, identifying chloroform (logS = -1.2) as superior to DMF (logS = -2.1) for long-term stability .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodology : Implement QC/QA protocols:

  • Purity : GC-MS analysis (>98% purity threshold) .
  • Reproducibility : Track variables (e.g., stirring rate, cooling efficiency) using a lab-scale process analytical technology (PAT) system. Outlier batches often correlate with incomplete thiophenol conversion; optimize via in situ FTIR monitoring of the 690 cm1^{-1} C-S peak .

Q. What advanced spectroscopic techniques elucidate degradation pathways of this compound under ambient conditions?

  • Methodology : Use 35Cl^{35}Cl-NMR to track chloride release during hydrolysis. Accelerated stability studies (40°C/75% RH) show a t90 of 48 hours. LC-HRMS identifies degradation products: 4-chlorothiophenol (m/z 143.98) and acetic acid (m/z 60.02) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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